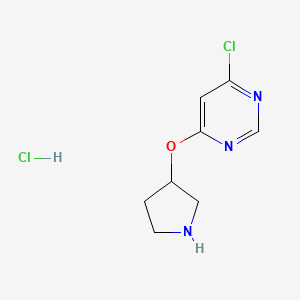
n-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride
Descripción general
Descripción
“N-Benzyl-N-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride” is a chemical compound with the molecular formula C14H24Cl2N2 . Its average mass is 291.260 Da and its monoisotopic mass is 290.131653 Da .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-N-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride” is defined by its molecular formula, C14H24Cl2N2 . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not available from the current search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Benzyl-N-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride” include its molecular formula (C14H24Cl2N2), average mass (291.260 Da), and monoisotopic mass (290.131653 Da) . Other properties such as melting point, boiling point, and density were not available in the current search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Asymmetric Synthesis : A study by Pund et al. (2022) detailed the synthesis of asymmetric derivatives of N-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, focusing on antioxidant and antimitotic activities. These derivatives were synthesized with excellent yield and short reaction time, demonstrating the compound's versatility in asymmetric synthesis (Pund et al., 2022).
Biological and Pharmaceutical Research
- Enzyme Inhibition : In the field of enzymology, the compound has been used to study its effects on enzymes. For instance, Yamada-Onodera et al. (2007) explored the use of Geotrichum capitatum, which produces N-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, for its enzyme inhibition properties. This study highlights the potential use of the compound in pharmaceuticals and enzyme studies (Yamada-Onodera et al., 2007).
Materials Science and Chemistry
- Catalysis and Material Science : The compound has also found applications in catalysis and material science. Singh et al. (2019) used a related compound in the study of cyclometallation with palladium(II) acetate, which is essential in understanding catalysis mechanisms (Singh et al., 2019).
- Supramolecular Chemistry : Reger et al. (2006) investigated new heteroscorpionates based on derivatives of N-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride. Their work highlights the compound's role in forming complex molecular structures, which is a critical aspect of supramolecular chemistry (Reger et al., 2006).
Propiedades
IUPAC Name |
N-benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-16(12-14-9-6-10-15-14)11-13-7-4-3-5-8-13;;/h3-5,7-8,14-15H,2,6,9-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTPJVMKJFSVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424644.png)




![Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424650.png)
![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424651.png)


![Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424655.png)
![3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424657.png)
![Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424664.png)
![Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424665.png)
